![molecular formula C19H25NO3 B5170362 N-1-adamantyl-2,4-dimethoxybenzamide](/img/structure/B5170362.png)
N-1-adamantyl-2,4-dimethoxybenzamide
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Overview
Description
“N-1-adamantyl-2,4-dimethoxybenzamide” is a compound that belongs to the class of adamantane derivatives . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A two-step procedure for the synthesis of 1 from 1-bromadamantane (3) and formamide via N-(1-adamantyl)-formamide (6) in two steps with an overall yield of 88% was reported .Molecular Structure Analysis
The molecular structure of “N-1-adamantyl-2,4-dimethoxybenzamide” was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Scientific Research Applications
Nuclear Fission Research
The compound “Oprea1_279579” has been used in the study of fast proton-induced fission of 238U. This research investigates fission variables such as cross-sections, mass distributions, and prompt neutron emission .
Ecosystem Research Applications
The compound has been associated with the OPERAS project, which aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .
Antimicrobial Activity
“N-1-adamantyl-2,4-dimethoxybenzamide” has been studied for its antimicrobial activity. Certain derivatives of this compound have shown potent antibacterial activity against one or more of the tested microorganisms .
Hypoglycemic Activity
This compound has also been studied for its hypoglycemic activity. In particular, one derivative of the compound has shown significant reduction of serum glucose levels in streptozotocin (STZ)-induced diabetic rats .
Medicinal Chemistry and Nanomaterials
Adamantane derivatives, such as “N-1-adamantyl-2,4-dimethoxybenzamide”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials. Their unique structural, biological, and stimulus-responsive properties make them particularly useful in these fields .
Pain Treatment
Research suggests that certain adamantyl derivatives could be good candidates for pain treatment .
Future Directions
properties
IUPAC Name |
N-(1-adamantyl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-15-3-4-16(17(8-15)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBNEHUAVDNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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